Cas no 2097867-10-0 (N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide)

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a specialized organic compound featuring a pyridine core substituted with a cyclopropyl group and linked to a dihydropyrimidinone moiety via an acetamide bridge. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) due to its heterocyclic framework, which is often associated with bioactivity. The cyclopropyl and dimethyl groups may enhance metabolic stability and selectivity, while the dihydropyrimidinone component could contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for research in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide structure
2097867-10-0 structure
Product name:N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
CAS No:2097867-10-0
MF:C17H20N4O2
MW:312.366303443909
CID:5468562

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
    • N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
    • Inchi: 1S/C17H20N4O2/c1-11-12(2)20-10-21(17(11)23)9-16(22)19-7-13-5-15(8-18-6-13)14-3-4-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,19,22)
    • InChI Key: IBAOBASVWZXKPC-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC(C)=C(C)C1=O)NCC1=CN=CC(=C1)C1CC1

Computed Properties

  • Exact Mass: 312.15862589 g/mol
  • Monoisotopic Mass: 312.15862589 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Molecular Weight: 312.37
  • Topological Polar Surface Area: 74.7

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-4883-1mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
1mg
$54.0 2023-09-07
Life Chemicals
F6573-4883-30mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
30mg
$119.0 2023-09-07
Life Chemicals
F6573-4883-75mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
75mg
$208.0 2023-09-07
Life Chemicals
F6573-4883-10mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
10mg
$79.0 2023-09-07
Life Chemicals
F6573-4883-5mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
5mg
$69.0 2023-09-07
Life Chemicals
F6573-4883-4mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
4mg
$66.0 2023-09-07
Life Chemicals
F6573-4883-100mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
100mg
$248.0 2023-09-07
Life Chemicals
F6573-4883-20μmol
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6573-4883-10μmol
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6573-4883-3mg
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
2097867-10-0
3mg
$63.0 2023-09-07

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide Related Literature

Additional information on N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: A Comprehensive Overview

The compound N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yllacetamide (CAS No. 2097867710) is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has been the subject of extensive research due to its unique structural features and promising pharmacological properties. The molecule consists of a pyridine ring substituted with a cyclopropyl group at position 5 and a methyl group at position 3, which is further connected to an acetamide group. The other part of the molecule includes a dihydropyrimidine ring system with substituents at positions 4 and 5, along with an oxo group at position 6.

Recent studies have highlighted the importance of cyclopropylpyridine derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). The presence of the cyclopropyl group in this compound adds unique steric and electronic properties, which can enhance its binding affinity to target proteins. Furthermore, the dihydropyrimidine moiety is a well-known scaffold in medicinal chemistry, often associated with anti-inflammatory and anticancer activities.

One of the most intriguing aspects of this compound is its dihydropyrimidine core. Dihydropyrimidines are versatile structures that can be easily modified to introduce functional groups that improve bioavailability or target specificity. In this case, the substitution pattern at positions 4 and 5 with methyl groups suggests potential optimization for metabolic stability. Additionally, the oxo group at position 6 introduces hydrogen bonding capabilities, which could be crucial for interactions with biological targets.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the pyridine ring with appropriate substituents and the construction of the dihydropyrimidine core. Researchers have employed various strategies, such as Suzuki coupling and amide bond formation, to achieve high yields and purity. The use of modern analytical techniques like NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure and purity of the final product.

Pharmacological studies on this compound have revealed interesting biological activities. In vitro assays have shown that it exhibits moderate inhibitory activity against several kinases, including tyrosine kinases and serine/threonine kinases. This suggests potential applications in treating diseases associated with kinase dysregulation, such as cancer and inflammatory disorders. Furthermore, preliminary toxicity studies indicate that the compound has a favorable safety profile, with low cytotoxicity against normal cells.

Another area of interest is the bioavailability of this compound. Researchers have explored various strategies to enhance its solubility and permeability, which are critical factors for successful drug delivery. Techniques such as solid dispersion and nanoparticle formulation have been tested, with encouraging results reported in preclinical models.

In conclusion, N-[(5-cyclopropylpyridin3 ylmethyl)-2-(45dimethyl6oxo16dihydro pyrimidin1 yllacetamide represents a promising lead compound in medicinal chemistry. Its unique structure combines features from both pyridine and dihydropyrimidine scaffolds, offering opportunities for further optimization and development into therapeutically relevant agents. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.

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